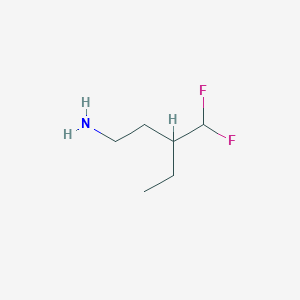
3-(Difluoromethyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)pentan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the transition metal-mediated radical fluorination, where a difluoromethylating agent is used to introduce the CF₂H group into the amine . This process often employs silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids .
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)pentan-1-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-(Difluoromethyl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pentan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues . This property can influence its binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine: This compound shares the difluoromethyl group but has a different structural backbone.
3-Fluorobicyclo[1.1.1]pentan-1-amine: Similar in structure but with a single fluorine atom instead of a difluoromethyl group.
Uniqueness: 3-(Difluoromethyl)pentan-1-amine is unique due to its specific combination of the difluoromethyl group and the pentan-1-amine backbone. This combination imparts distinct chemical properties, such as enhanced hydrogen-bonding capabilities and potential for diverse chemical reactivity .
Properties
Molecular Formula |
C6H13F2N |
|---|---|
Molecular Weight |
137.17 g/mol |
IUPAC Name |
3-(difluoromethyl)pentan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-2-5(3-4-9)6(7)8/h5-6H,2-4,9H2,1H3 |
InChI Key |
KIDYZVOKQPVUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















